![molecular formula C13H17F3N2O B6332358 2-Methyl-1-{[4-(trifluoromethoxy)phenyl]methyl}piperazine CAS No. 1240581-54-7](/img/structure/B6332358.png)
2-Methyl-1-{[4-(trifluoromethoxy)phenyl]methyl}piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Methyl-1-{[4-(trifluoromethoxy)phenyl]methyl}piperazine” is a chemical compound with the molecular formula C12H15F3N2O . It’s a derivative of piperazine, a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula C12H15F3N2O . The compound contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring with two nitrogen atoms at opposite positions .科学的研究の応用
2-Methyl-1-{[4-(trifluoromethoxy)phenyl]methyl}piperazine has been studied for its various scientific applications, including drug development, synthesis of other compounds, and research into its biochemical and physiological effects. This compound has been used in the synthesis of other compounds, such as the anti-inflammatory drug ibuprofen, the anti-cancer drug paclitaxel, and the antidiabetic drug glimepiride. It has also been used in the development of drugs that target the central nervous system, such as the antidepressant fluoxetine. Additionally, this compound has been studied for its potential to act as an anti-inflammatory and anti-cancer agent.
作用機序
2-Methyl-1-{[4-(trifluoromethoxy)phenyl]methyl}piperazine has been shown to act as an inhibitor of the enzyme cyclooxygenase (COX), which is responsible for the production of pro-inflammatory molecules. By inhibiting the activity of COX, this compound can reduce inflammation and pain. Additionally, this compound has been shown to have an effect on the activity of certain receptors, such as the serotonin receptor, which may be involved in the development of depression and anxiety.
Biochemical and Physiological Effects
This compound has been studied for its potential to act as an anti-inflammatory and anti-cancer agent. In animal studies, this compound has been shown to reduce inflammation and pain. Additionally, it has been shown to have an effect on the activity of certain receptors, such as the serotonin receptor, which may be involved in the development of depression and anxiety. Furthermore, this compound has been shown to have an effect on the activity of certain enzymes, such as cyclooxygenase (COX), which is responsible for the production of pro-inflammatory molecules.
実験室実験の利点と制限
2-Methyl-1-{[4-(trifluoromethoxy)phenyl]methyl}piperazine has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize using a variety of methods. Additionally, this compound has been shown to have an effect on the activity of certain receptors and enzymes, which makes it useful for studying the biochemical and physiological effects of drugs. However, this compound also has some limitations. It is not very stable, and it can be easily degraded in the presence of light and heat. Additionally, it is not water soluble, which can make it difficult to dissolve in water-based solutions.
将来の方向性
2-Methyl-1-{[4-(trifluoromethoxy)phenyl]methyl}piperazine has many potential future applications in the field of drug development and research. It has been shown to have an effect on the activity of certain receptors and enzymes, which makes it a promising candidate for the development of new drugs. Additionally, further research into its biochemical and physiological effects could lead to new insights into the mechanisms of action of various drugs. Other potential future directions for this compound include its use as a catalyst for the synthesis of other compounds, and its use as an additive in food and cosmetics.
合成法
2-Methyl-1-{[4-(trifluoromethoxy)phenyl]methyl}piperazine can be synthesized via a few different methods, including the condensation reaction of 4-trifluoromethoxybenzyl chloride with 2-methyl-1-piperazine, the reaction of 4-trifluoromethoxybenzaldehyde with 2-methyl-1-piperazine, and the reaction of 4-trifluoromethoxybenzyl bromide with 2-methyl-1-piperazine. The condensation reaction of 4-trifluoromethoxybenzyl chloride with 2-methyl-1-piperazine is the most commonly used method for synthesizing this compound. This method involves the use of a base, such as sodium hydroxide, to catalyze the reaction and form the desired product.
特性
IUPAC Name |
2-methyl-1-[[4-(trifluoromethoxy)phenyl]methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O/c1-10-8-17-6-7-18(10)9-11-2-4-12(5-3-11)19-13(14,15)16/h2-5,10,17H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXVCISHSZPFRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-Methylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B6332277.png)
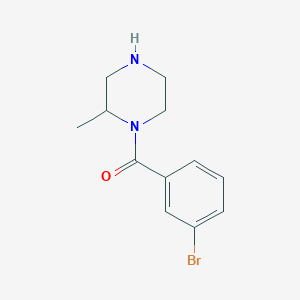

![1-[(3-Chlorophenyl)methyl]-2-methylpiperazine](/img/structure/B6332292.png)
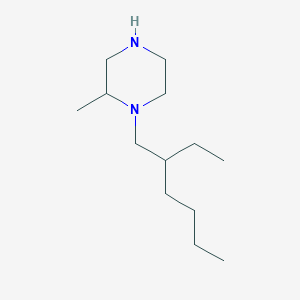
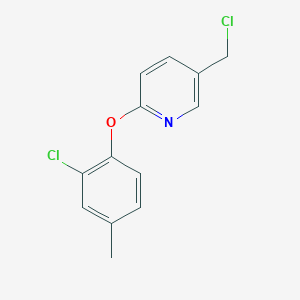
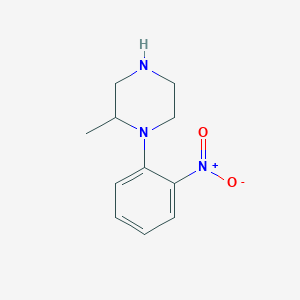



![2-Methyl-1-[(3-methylphenyl)methyl]piperazine](/img/structure/B6332351.png)
![2-Methyl-1-[(3-nitrophenyl)methyl]piperazine](/img/structure/B6332366.png)
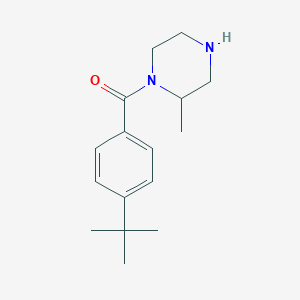
![1-[2-(4-Fluorophenoxy)ethyl]-2-methylpiperazine](/img/structure/B6332373.png)